molecular formula C25H21NO3S B5698517 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid

5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid

Cat. No. B5698517
M. Wt: 415.5 g/mol
InChI Key: DQKUHQGDWWMCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid, also known as DNNSO, is a chemical compound that has been widely used in scientific research. It is a sulfinic acid derivative of naphthalene, which has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid involves the inhibition of various enzymes, such as xanthine oxidase and cyclooxygenase (COX). This compound has been found to inhibit the activity of xanthine oxidase, which results in the reduction of ROS production. This compound has also been found to inhibit the activity of COX, which results in the reduction of prostaglandin production. This compound has been found to have a dual mechanism of action, which involves the inhibition of both ROS and prostaglandin production.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been found to reduce the production of ROS and prostaglandins, which are involved in oxidative stress and inflammation. This compound has also been found to inhibit the growth of cancer cells, which makes it a potential anti-cancer drug.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid in lab experiments is its wide range of biochemical and physiological effects. This compound can be used in the study of oxidative stress, inflammation, and cancer. Another advantage is its relatively low toxicity, which makes it a potential drug candidate. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer. This compound also has a short half-life, which makes it difficult to maintain a consistent concentration in vivo.

Future Directions

There are several future directions for the study of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid. One direction is the development of this compound analogs that have improved solubility and pharmacokinetic properties. Another direction is the study of the synergistic effects of this compound with other drugs. This compound has been found to have synergistic effects with various drugs, such as cisplatin and doxorubicin, which are commonly used in cancer chemotherapy. Another direction is the study of the molecular targets of this compound. This compound has been found to inhibit the activity of various enzymes, but its molecular targets are not fully understood. The identification of its molecular targets could lead to the development of more potent and specific drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been found to inhibit the activity of various enzymes, such as xanthine oxidase and COX. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. This compound has the potential to be developed into a drug candidate for the treatment of oxidative stress, inflammation, and cancer.

Synthesis Methods

5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid can be synthesized through a multistep reaction process. The synthesis starts with the reaction of 2-naphthol with chloroacetyl chloride, which results in the formation of 2-(chloroacetyl)naphthalene. The next step involves the reaction of 2-(chloroacetyl)naphthalene with diphenylmethanamine, which results in the formation of 2-{[(diphenylmethyl)amino]methyl}naphthalene. The final step involves the reaction of 2-{[(diphenylmethyl)amino]methyl}naphthalene with sodium sulfite, which results in the formation of this compound.

Scientific Research Applications

5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been found to inhibit the activity of various enzymes, such as xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). This compound has been used in the study of oxidative stress, inflammation, and cancer.

properties

IUPAC Name

5-[2-(benzhydrylamino)-2-oxoethyl]naphthalene-1-sulfinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c27-24(17-20-13-7-15-22-21(20)14-8-16-23(22)30(28)29)26-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,25H,17H2,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKUHQGDWWMCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=C4C=CC=C(C4=CC=C3)S(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.